2-Mercaptobenzimidazole

Descripción general

Descripción

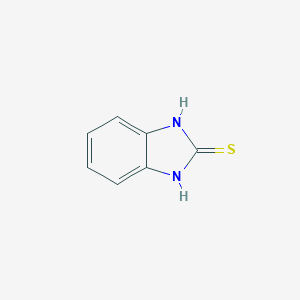

El 2-Mercaptobenzimidazol es un compuesto organosulfurado con la fórmula química C₇H₆N₂S. Es un sólido blanco que ha sido ampliamente estudiado por sus diversas aplicaciones, particularmente como inhibidor de la corrosión . El compuesto se caracteriza por un anillo de benzimidazol con un grupo mercapto (tiol) en la segunda posición, lo que lo convierte en un derivado de la tiourea .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 2-Mercaptobenzimidazol se puede sintetizar mediante varios métodos:

- Reacción con tiofosgeno en cloroformo .

- Calentamiento con tiocianato de potasio acuoso , donde la 2-aminofeniltiourea es un subproducto .

- Calentamiento del clorhidrato con tiourea a 170-180°C .

Condensación de o-fenilendiamina con disulfuro de carbono: en una solución alcohólica alcalina.

Métodos de producción industrial: La producción industrial de 2-mercaptobenzimidazol generalmente implica la reacción de o-fenilendiamina con disulfuro de carbono en un medio alcalino, seguida de procesos de purificación para obtener el compuesto puro .

Análisis De Reacciones Químicas

El 2-Mercaptobenzimidazol experimenta diversas reacciones químicas, que incluyen:

- Oxidación: Puede oxidarse para formar disulfuros.

- Reducción: El compuesto se puede reducir para formar el tiol correspondiente.

- Sustitución: Reacciona con metales para formar complejos metal-mercaptobenzimidazol .

Reactivos y condiciones comunes:

- Agentes oxidantes como el peróxido de hidrógeno para reacciones de oxidación.

- Agentes reductores como el borohidruro de sodio para reacciones de reducción.

- Sales metálicas para reacciones de sustitución para formar complejos metálicos .

Productos principales:

- Disulfuros de la oxidación.

- Tioles de la reducción.

- Complejos metálicos de reacciones de sustitución .

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Alzheimer's Disease Therapy

- Recent studies have identified 2-mercaptobenzimidazole derivatives as potential inhibitors of acetylcholinesterase, an enzyme linked to Alzheimer's disease. In vitro studies showed that these compounds exhibited significant inhibition with IC50 values ranging from 37.64 μM to 74.76 μM. Kinetic studies indicated that these compounds act as non-competitive inhibitors, and molecular docking simulations confirmed their stability in the active site of the enzyme .

-

Analgesic and Anti-inflammatory Properties

- Amino acid conjugates of this compound have demonstrated potent analgesic and anti-inflammatory activities. In a study, several derivatives were synthesized and tested for their effects on pain relief and inflammation. Notably, compounds 4j and 4k showed remarkable anti-ulcer and antisecretory effects, suggesting a favorable toxicity profile compared to traditional analgesics .

- Antimicrobial Activity

Toxicological Studies

- Safety Profile

- Environmental Impact

Material Science Applications

- Corrosion Inhibition

- Radiotracer Development

Table: Summary of Key Studies on this compound

Mecanismo De Acción

El mecanismo de acción del 2-mercaptobenzimidazol implica su interacción con superficies metálicas y moléculas biológicas:

- Inhibición de la corrosión: Forma una película protectora en las superficies metálicas, previniendo la oxidación y la corrosión .

- Inhibición enzimática: El compuesto puede unirse a los sitios activos de las enzimas, inhibiendo su actividad .

- Actividad antimicrobiana: Altera las membranas celulares de los microorganismos, lo que lleva a su muerte .

Comparación Con Compuestos Similares

El 2-Mercaptobenzimidazol es similar a otros derivados de la tiourea como:

- 2-Mercaptoimidazol: También un derivado de la tiourea con propiedades similares de inhibición de la corrosión .

- 2-Mercaptobenzotiazol: Otro derivado de la tiourea utilizado como inhibidor de la corrosión y en la vulcanización del caucho .

Unicidad: El 2-Mercaptobenzimidazol es único debido a su estructura específica, que le permite formar complejos estables con metales y exhibir una amplia gama de actividades biológicas .

Actividad Biológica

2-Mercaptobenzimidazole (2-MBI) is a significant compound in medicinal chemistry, exhibiting a wide range of biological activities. This article synthesizes various research findings regarding its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group (-SH) at the 2-position of the benzimidazole ring. This structural feature contributes to its diverse biological activities. The compound is often synthesized into various derivatives to enhance its efficacy against specific biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 2-MBI and its derivatives. The following table summarizes key findings from recent research:

| Compound | Activity Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| 8 | Antibacterial | 2.41 | |

| 10 | Antibacterial | 2.50 | |

| 20 | Antifungal | 2.34 | |

| 25 | Antifungal | 1.46 | |

| ZR-1 | Antibacterial | Moderate |

The study by indicates that certain derivatives of 2-MBI exhibit significant antimicrobial activity against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer potential of 2-MBI derivatives. For instance, compounds synthesized from 2-MBI were evaluated for their ability to inhibit cancer cell proliferation:

The anticancer activity was assessed using the Sulforhodamine-B (SRB) assay, with some compounds showing promising results as inhibitors of cancer cell growth.

The biological activity of 2-MBI can be attributed to several mechanisms:

- Antimicrobial Mechanism : It is believed that 2-MBI and its derivatives inhibit nucleic acid and protein synthesis in bacteria, contributing to their antibacterial effects .

- Acetylcholinesterase Inhibition : Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for therapeutic strategies against Alzheimer's disease .

- Antioxidant Activity : Some studies indicate that 2-MBI exhibits antioxidant properties, which may contribute to its protective effects in various biological systems .

Case Study: Synthesis and Evaluation of Schiff Bases

A study aimed at synthesizing Schiff bases from this compound reported moderate to high antimicrobial activity among the derivatives tested. The compounds were evaluated using tube dilution methods for antimicrobial activity and showed promising results against both bacterial and fungal strains .

Case Study: Alzheimer's Disease

Another investigation focused on the potential of 2-MBI derivatives as therapeutic agents for Alzheimer's disease. The study demonstrated that these compounds could effectively inhibit AChE, with IC50 values ranging from approximately 37.64 to 74.76 µM, indicating their potential as non-competitive inhibitors .

Q & A

Basic Research Questions

Q. What are the key factors influencing the corrosion inhibition efficiency of 2-MBI on carbon steel in acidic environments?

- Methodology : The primary factors include inhibitor concentration, temperature, and exposure time. Experimental designs using Response Surface Methodology (RSM) reveal that inhibitor concentration (A) has the most significant impact on inhibition efficiency (IE), with an F-value of 535.56, followed by temperature (B) and exposure time (C) . Weight loss measurements and electrochemical tests (e.g., polarization curves) are used to determine corrosion rate (CR) and IE. For instance, in 1 M HCl, IE exceeds 92% at 115 ppm 2-MBI, 30.67°C, and 60.42 hours exposure .

Q. What experimental methods are commonly used to evaluate the corrosion inhibition performance of 2-MBI?

- Methodology :

- Weight Loss Method : Measures CR (mm/year) and IE (%) under varying conditions (temperature, concentration, time) .

- Electrochemical Techniques : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) assess charge transfer resistance and corrosion current density .

- Surface Analysis : Scanning electron microscopy (SEM) and atomic force microscopy (AFM) evaluate surface morphology post-exposure .

Q. How is the adsorption behavior of 2-MBI on metal surfaces characterized in corrosion studies?

- Methodology : Adsorption is analyzed using isotherm models. The Langmuir isotherm is most applicable, with linear regression yielding adsorption constants (Kads) and Gibbs free energy (ΔGads). ΔGads values range from -33.46 to -37.09 kJ/mol, indicating mixed physisorption and chemisorption . Higher temperatures favor chemisorption due to increased ΔGads .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) be applied to optimize 2-MBI's corrosion inhibition parameters?

- Methodology :

- Design of Experiments : A central composite design (53 experiments) evaluates interactions between variables (concentration, temperature, time) .

- Model Validation : Quadratic polynomial models predict CR and IE with R² > 0.95 and Adeq Precision > 4, confirming robustness . ANOVA identifies significant terms (e.g., AB, AC interactions in CR models; F-values up to 561.65) .

- Optimization : Numerical optimization via desirability functions identifies optimal conditions (e.g., Solution 7: 115 ppm, 30.67°C, 60.42 hours) for minimal CR (0.53 mm/y) and maximal IE (92.76%) .

Q. What thermodynamic insights do adsorption isotherm models provide about 2-MBI's interaction with metal surfaces?

- Methodology : Thermodynamic parameters derived from temperature-dependent adsorption studies:

- ΔGads : Negative values confirm spontaneous adsorption. Increased ΔGads at higher temperatures (e.g., 37.09 kJ/mol at 70°C) suggests stronger chemisorption .

- ΔHads and ΔSads : Calculated via van’t Hoff plots, these parameters differentiate physical (ΔH < 20 kJ/mol) and chemical adsorption (ΔH > 40 kJ/mol) mechanisms .

Q. How do synergistic combinations of 2-MBI with green inhibitors enhance environmental sustainability while maintaining corrosion inhibition efficacy?

- Methodology :

- Synergistic Formulations : Blending 2-MBI with plant-derived inhibitors (e.g., Myrtus communis extracts) reduces environmental toxicity while maintaining IE > 80% .

- Toxicity Screening : In vitro assays (e.g., thyroid function tests) and biodegradability studies ensure compliance with green chemistry principles .

Q. What advanced spectroscopic techniques are employed to study 2-MBI's molecular interactions and potential toxicity?

- Methodology :

- Surface-Enhanced Raman Spectroscopy (SERS) : Detects 2-MBI-Cu²⁺ interactions with a limit of detection (LOD) of 0.013 μg/mL, enabling trace analysis in environmental samples .

- Fluorescence Quenching : Measures 2-MBI binding to enzymes (e.g., lysozyme) via static quenching, revealing binding constants (Kb ~ 10⁴ M⁻¹) and thermodynamic forces (hydrogen bonds, van der Waals) .

- Molecular Docking : Simulates 2-MBI binding to active sites of proteins (e.g., superoxide dismutase), predicting conformational changes and enzyme inhibition .

Propiedades

IUPAC Name |

1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3030-80-6 (zinc[2:1] salt) | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025536 | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-mercaptobenzimidazole appears as white to yellow crystals or cream colored powder. Slight odor. (NTP, 1992), Glistening solid; [Merck Index] White to yellow or cream solid with a mild odor; [CAMEO] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992) | |

| Record name | SID24816414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.42 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

30.2 mmHg at 142 °F (NTP, 1992), 0.00000466 [mmHg] | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Benzimidazolethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-39-1 | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzimidazolethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Benzimidazole-2-thione, 1,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzimidazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZIMIDAZOLETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/619CVM6HOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

577 to 579 °F (NTP, 1992) | |

| Record name | 2-MERCAPTOBENZIMIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20593 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.